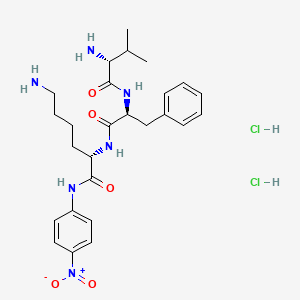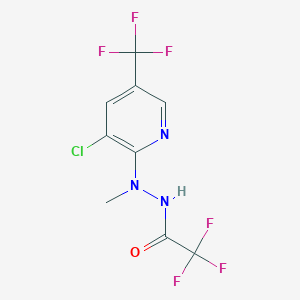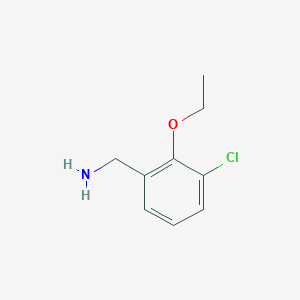
(3-Chloro-2-ethoxyphenyl)methanamine
説明
(3-Chloro-2-ethoxyphenyl)methanamine is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for (3-Chloro-2-ethoxyphenyl)methanamine is 1S/C9H12ClNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2,6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
(3-Chloro-2-ethoxyphenyl)methanamine has a molecular weight of 185.65 . It is stored at a temperature of 28°C .科学的研究の応用
Synthesis and Spectral Analysis of Coumarin Derivatives : Dekić et al. (2020) discussed the synthesis of a novel coumarin derivative involving reactions with compounds similar to (3-Chloro-2-ethoxyphenyl)methanamine. This research provides insights into the synthesis process and spectral analysis of such compounds, which could be relevant for further chemical research and applications (Dekić et al., 2020).
Analytical Profiles of Psychoactive Arylcyclohexylamines : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines through various analytical methods. While this study primarily focuses on psychoactive substances, the analytical techniques employed could be relevant for studying the properties and effects of compounds like (3-Chloro-2-ethoxyphenyl)methanamine (De Paoli et al., 2013).
Field-Scale Herbicide Runoff and Volatilization : Gish et al. (2011) conducted an 8-year study to understand the variability in herbicide volatilization and runoff. They used compounds structurally related to (3-Chloro-2-ethoxyphenyl)methanamine, which can be informative for environmental impact studies of similar chemicals (Gish et al., 2011).
Herbicide and Nitrate Distribution in Rainfall : Hatfield et al. (1996) evaluated the presence of certain herbicides in rainfall, again using compounds with structural similarities to (3-Chloro-2-ethoxyphenyl)methanamine. This research might offer insights into the environmental distribution and impact of related compounds (Hatfield et al., 1996).
Dual Serotonin/Noradrenaline Reuptake Inhibition : Whitlock et al. (2008) disclosed a novel series of 1-(2-phenoxyphenyl)methanamines, focusing on their pharmacological properties. This research is pertinent for understanding the pharmacological applications of similar compounds (Whitlock et al., 2008).
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Basu et al. (2014) synthesized iron(III) complexes involving compounds like (3-Chloro-2-ethoxyphenyl)methanamine and examined their photocytotoxic properties. This research is significant for its potential applications in medical imaging and cancer therapy (Basu et al., 2014).
Competitive Inhibition of Squalene Epoxidase : Horie et al. (1990) found that NB-598, a compound related to (3-Chloro-2-ethoxyphenyl)methanamine, inhibits squalene epoxidase. This study is relevant for understanding the biochemical applications and potential therapeutic uses of similar compounds (Horie et al., 1990).
Safety And Hazards
特性
IUPAC Name |
(3-chloro-2-ethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHDXMAHFIVPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-ethoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



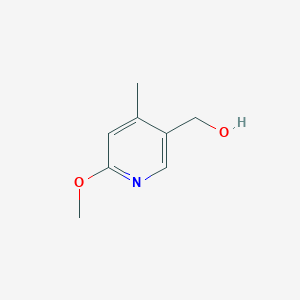
![3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol](/img/structure/B1436231.png)
![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)
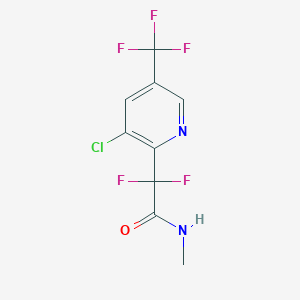
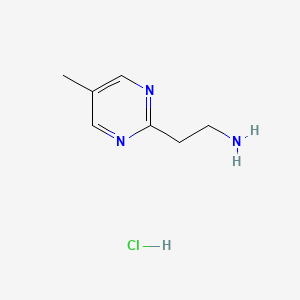
![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)
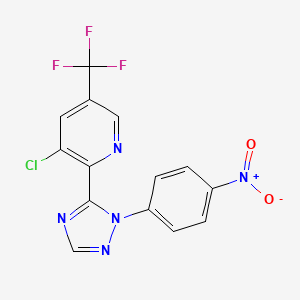
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)
![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)
